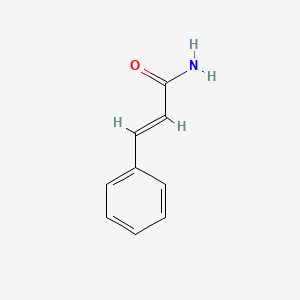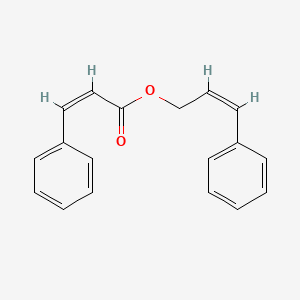
(S)-4-(1-(5-chloro-2-(4-fluorophenoxy)benzamido)ethyl)benzoic acid
Vue d'ensemble
Description
Prostaglandin E2 (PGE2) activates four E prostanoid (EP) receptors, EP1-4. EP4 is a Gs protein-coupled receptor that, by elevating the second messenger cAMP, plays important roles in bone formation and resorption, cancer, and atherosclerosis. CJ-42794 is a selective antagonist of EP4 (Ki = 3.16 nM) that less potently binds EP2 (Ki = 631 nM) and has no affinity for EP1 or EP3.4,5 It has minimal effect on numerous other receptors, enzymes, or channels. Unlike general inhibitors of PGE2 synthesis, CJ-42794 does not cause damage to rat gastrointestinal mucosa. Instead, it delays the healing of gastric ulcers in mice and rats, suppressing the upregulation of VEGF expression and angiogenesis. CJ-42794 blocks pain and inflammation in rat models of arthritis as well as gastric tumorigenesis in mice.
CJ-042794 is a a novel, potent, and selective prostaglandin EP receptor antagonist.
Applications De Recherche Scientifique
Cardiac Function and Myocarditis Treatment
CJ-42794 has been studied for its therapeutic effects on myocarditis, a condition that can lead to dilated cardiomyopathy (DCM) and adverse ventricular remodeling. As an EP4 stimulant, it has shown promise in improving left ventricular contractility and reducing blood pressure during peak myocardial inflammation. Moreover, it has been observed to inhibit the proteolytic activity of matrix metalloproteinase (MMP)-2, which is critical for myocardial extracellular matrix disruption, thus potentially preventing adverse ventricular remodeling after myocarditis .
Abdominal Aortic Aneurysm Prevention
Research indicates that CJ-42794, as a selective EP4 antagonist, can attenuate the formation of abdominal aortic aneurysms (AAA). In mouse models, its administration significantly decreased AAA formation, suggesting a role in preserving the integrity of elastic fibers and reducing the activations of MMP-2 and MMP-9. This compound also showed a decrease in interleukin-6 expression, which is associated with the medial layer of AAA tissues .
Gastric Ulcer Research
CJ-42794 has been utilized in the study of chronic gastric ulcers. It appears to impair the healing of gastric ulcers with a down-regulation of vascular endothelial growth factor expression in the ulcerated mucosa. This suggests a potential application in understanding the pathophysiology of gastric ulcers and the role of EP4 receptors in their healing process .
Cancer Imaging and Diagnosis
The compound has been explored for its utility in cancer imaging, specifically using positron emission tomography (PET). An 18 F-labeled version of CJ-042794 was synthesized for imaging prostanoid EP4 receptor expression in cancer. Although the tumor uptake was nonspecific and could not be blocked by a cold standard, this research provides insights into the development of novel imaging agents .
Mécanisme D'action
Target of Action
CJ-42794 primarily targets the prostaglandin E receptor subtype 4 (EP4). EP4 is a G protein-coupled receptor that mediates the actions of prostaglandin E2 (PGE2), a bioactive lipid that plays a crucial role in various physiological and pathological processes .
Mode of Action
CJ-42794 inhibits PGE2 binding to the human EP4 receptor . It competitively inhibits PGE2-evoked elevations of intracellular cAMP levels in a concentration-dependent manner . This inhibition disrupts the downstream signaling pathways of PGE2, thereby modulating the physiological effects mediated by PGE2.
Biochemical Pathways
The primary biochemical pathway affected by CJ-42794 is the PGE2-EP4-cAMP signaling pathway. By inhibiting PGE2 binding to EP4, CJ-42794 prevents the activation of adenylate cyclase and the subsequent increase in intracellular cAMP levels . This modulation can impact various downstream effects, including the regulation of inflammation and gastric acid secretion .
Result of Action
CJ-42794 has been shown to reverse the inhibitory effects of PGE2 on the LPS-induced TNFα production in human whole blood . It also antagonizes the HCO3 stimulatory action of AE1-329 in the duodenum . These effects suggest that CJ-42794 can modulate immune responses and gastric functions.
Propriétés
IUPAC Name |
4-[(1S)-1-[[5-chloro-2-(4-fluorophenoxy)benzoyl]amino]ethyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClFNO4/c1-13(14-2-4-15(5-3-14)22(27)28)25-21(26)19-12-16(23)6-11-20(19)29-18-9-7-17(24)8-10-18/h2-13H,1H3,(H,25,26)(H,27,28)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBNCZHVEXULBD-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)O)NC(=O)C2=C(C=CC(=C2)Cl)OC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C(=O)O)NC(=O)C2=C(C=CC(=C2)Cl)OC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60468041 | |
| Record name | 4-{(1S)-1-[5-Chloro-2-(4-fluorophenoxy)benzamido]ethyl}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60468041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-(1-(5-chloro-2-(4-fluorophenoxy)benzamido)ethyl)benzoic acid | |
CAS RN |
847728-01-2 | |
| Record name | 4-{(1S)-1-[5-Chloro-2-(4-fluorophenoxy)benzamido]ethyl}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60468041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















